[1-[2-Bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is not provided in the available sources .Chemical Reactions Analysis
There is no available information on the chemical reactions involving this compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not described in the available sources.Scientific Research Applications
Synthesis and Structural Analysis
- The preparation and structural properties of related phosphine compounds, such as 1,8-bis[bis(dimethylamino)phosphino]naphthalene, have been studied. These compounds show certain structural characteristics, like eclipsed conformation with respect to the naphthalene plane (Karaçar et al., 2002).
Photophysical Properties and Electroluminescence
- Naphthalene-substituted compounds have been explored for their luminescent properties. Studies on naphthalene-substituted 2,3,4,5-tetraphenylsiloles reveal strong luminescence when aggregated, demonstrating aggregation-induced emission features. These properties are significant for applications in organic light-emitting diodes (OLEDs) (Jiang et al., 2012).
Applications in Organic Electronics
- Research on compounds like 1,8-bis(phosphanyl)naphthalenes and their derivatives shows potential applications in organic electronics, specifically in the development of materials with desirable electroluminescent properties (Karaçar et al., 1997).
Material Synthesis and Stability
- Syntheses of certain boron complexes involving naphthalene structures indicate their potential use in electroluminescent devices, highlighting their thermal stability and luminescent properties (Zhang et al., 2006).
Novel Phosphine-Based Materials for Phosphorescent Diodes
- The development of phosphine oxide-based bipolar host materials, incorporating naphthalene units, has been shown to significantly improve the performance of yellow phosphorescent organic light-emitting diodes. This suggests the potential of similar phosphine compounds in advanced electronic materials (Zhang et al., 2015).
Enantioselective Sensing
- 1,8-Diarylnaphthalenes, which are structurally related, have been utilized in the enantioselective sensing of amines, highlighting the utility of naphthalene derivatives in chiral discrimination and sensing applications (Ghosn, 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[1-[2-bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H40P2/c1-33-13-23-39(24-14-33)49(40-25-15-34(2)16-26-40)45-31-21-37-9-5-7-11-43(37)47(45)48-44-12-8-6-10-38(44)22-32-46(48)50(41-27-17-35(3)18-28-41)42-29-19-36(4)20-30-42/h5-32H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOPQYDKQISFMJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=C(C=C7)C)C8=CC=C(C=C8)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H40P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
678.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl | |
CAS RN |
153305-67-0, 100165-88-6 | |
Record name | 2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (S)-(-)-2,2'-Bis(di-p-tolylphosphino)-1, 1 '-binaphthyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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